2-({1,3-Dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)-N,N-diethylacetamide
Overview
Description
2-({1,3-Dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)-N,N-diethylacetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1,3-Dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)-N,N-diethylacetamide typically involves multiple steps. One common approach is to start with the preparation of the purine core, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve crystallization, distillation, or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-({1,3-Dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
The choice of reagents and conditions depends on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions. Solvents such as dichloromethane, ethanol, or water may be used depending on the solubility of the reactants and products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines
Scientific Research Applications
2-({1,3-Dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)-N,N-diethylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({1,3-Dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)-N,N-diethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL: This compound shares the purine core but lacks the sulfanyl and acetamide groups.
N,N-Diethylacetamide: This simpler compound contains the acetamide moiety but lacks the purine core and sulfanyl group.
Uniqueness
2-({1,3-Dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)-N,N-diethylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanyl-N,N-diethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3S/c1-6-25(7-2)16(27)13-30-20-22-18-17(19(28)24(5)21(29)23(18)4)26(20)12-15-11-9-8-10-14(15)3/h8-11H,6-7,12-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZNILUFAHSTGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(N1CC3=CC=CC=C3C)C(=O)N(C(=O)N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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